molecular formula C18H27N3O11 B6291767 (2-(2-Azidoethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside CAS No. 206658-99-3

(2-(2-Azidoethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside

Cat. No.: B6291767
CAS No.: 206658-99-3
M. Wt: 461.4 g/mol
InChI Key: OFRJNIAQTXDUKV-ZBRFXRBCSA-N
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Description

(2-(2-Azidoethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is a synthetic compound that belongs to the class of azido sugars This compound is characterized by the presence of an azido group (-N3) attached to an ethoxyethyl chain, which is further linked to a mannopyranoside moiety The mannopyranoside is acetylated at the 2, 3, 4, and 6 positions, making it a tetra-O-acetyl derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Azidoethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside typically involves multiple steps One common synthetic route starts with the protection of the hydroxyl groups of alpha-D-mannopyranoside using acetic anhydride to form the tetra-O-acetyl derivativeThe reaction conditions often involve the use of solvents such as dichloromethane (DCM) and catalysts like triethylamine (TEA) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-purity reagents and solvents, as well as precise control of reaction conditions, is crucial to ensure the consistency and reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Azidoethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

    Click Chemistry: Common reagents include copper sulfate (CuSO4) and sodium ascorbate as the reducing agent. The reaction is typically carried out in a solvent like water or a water-organic solvent mixture at room temperature.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

    Click Chemistry: The major product is a 1,2,3-triazole derivative.

    Hydrolysis: The major product is the deacetylated mannopyranoside.

Mechanism of Action

The mechanism of action of (2-(2-Azidoethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside primarily involves its ability to participate in click chemistry reactions. The azido group can react with alkyne groups to form stable triazole linkages, which are useful in various biochemical applications. This reactivity is leveraged in bioorthogonal labeling, where the compound can be used to tag biomolecules without interfering with native biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-(2-Azidoethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside lies in its specific combination of an azido group and a tetra-O-acetylated mannopyranoside moiety. This combination provides a balance of reactivity and stability, making it particularly useful in bioorthogonal chemistry and glycobiology .

Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[2-(2-azidoethoxy)ethoxy]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O11/c1-10(22)28-9-14-15(29-11(2)23)16(30-12(3)24)17(31-13(4)25)18(32-14)27-8-7-26-6-5-20-21-19/h14-18H,5-9H2,1-4H3/t14-,15-,16+,17+,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRJNIAQTXDUKV-ZBRFXRBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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